3-(1-(2-(4-Fluorophenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione
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Overview
Description
3-(1-(2-(4-Fluorophenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione is a synthetic compound that has garnered significant attention in scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring, an imidazolidine-2,4-dione moiety, and a fluorophenoxyacetyl group, making it a versatile molecule for various chemical and biological studies.
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine derivatives have been found to have various modes of action depending on their specific structure and the targets they interact with .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways depending on their specific targets .
Pharmacokinetics
The physicochemical properties of similar compounds have been modified to improve their pharmacokinetic profile .
Result of Action
Piperidine derivatives are known to have various effects at the molecular and cellular level depending on their specific targets .
Action Environment
The synthesis and functionalization of piperidine derivatives are known to be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(4-Fluorophenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenoxyacetyl Group: This step involves the acylation of the piperidine ring with 4-fluorophenoxyacetic acid or its derivatives under suitable conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide.
Formation of the Imidazolidine-2,4-dione Moiety: The final step involves the cyclization of the intermediate product with urea or a similar reagent to form the imidazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(4-Fluorophenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
3-(1-(2-(4-Fluorophenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
3-(1-(2-(4-Chlorophenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione: Similar structure but with a chlorine atom instead of fluorine.
3-(1-(2-(4-Methylphenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(1-(2-(4-Fluorophenoxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets compared to its analogs with different substituents.
Properties
IUPAC Name |
3-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4/c17-11-1-3-13(4-2-11)24-10-15(22)19-7-5-12(6-8-19)20-14(21)9-18-16(20)23/h1-4,12H,5-10H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBHDVAAQIXRAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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